molecular formula C19H28N2O2 B4440422 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide

1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide

Número de catálogo B4440422
Peso molecular: 316.4 g/mol
Clave InChI: NZXSINFPHHCGIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B cell receptor (BCR) signaling, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

Mecanismo De Acción

BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B cells. Upon binding of antigen to the BCR, BTK is activated and initiates a signaling cascade that ultimately leads to the activation of downstream transcription factors and cell survival pathways. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide selectively inhibits BTK activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B cells in a dose-dependent manner. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK. In addition, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies. However, one limitation of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide. One area of interest is the combination of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors. Another area of interest is the evaluation of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide in other B cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for patients with B cell malignancies.

Aplicaciones Científicas De Investigación

1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has shown potent inhibition of BTK activity, resulting in decreased proliferation and survival of B cells. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Propiedades

IUPAC Name

1-[3-(4-tert-butylphenyl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)16-7-4-14(5-8-16)6-9-17(22)21-12-10-15(11-13-21)18(20)23/h4-5,7-8,15H,6,9-13H2,1-3H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXSINFPHHCGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.